molecular formula C14H19N3 B12587510 1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] CAS No. 646055-91-6

1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]

Cat. No.: B12587510
CAS No.: 646055-91-6
M. Wt: 229.32 g/mol
InChI Key: LIWBYJGLHCGRCM-UHFFFAOYSA-N
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Description

1’-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine] is a complex organic compound characterized by its unique spirocyclic structure.

Preparation Methods

Chemical Reactions Analysis

1’-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine] undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1’-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1’-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine] can be compared with other spirocyclic compounds, such as:

  • Spiro[cyclohexane-1,3’-indoline]
  • Spiro[1-azabicyclo[2.2.2]octane-3,3’-pyrrolidine]
  • Spiro[1-azabicyclo[2.2.1]heptane-2,3’-oxindole]

These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of 1’-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3’-pyrrolidine] lies in its distinct spirocyclic framework and the presence of the pyridine ring, which imparts unique reactivity and potential biological activity .

Biological Activity

The compound 1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] is a novel spirocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The compound features a complex spirocyclic structure, which is characterized by the fusion of two rings sharing a single atom. The specific configuration includes a pyridine moiety and an azabicyclo framework, which are known to influence the biological activity of compounds significantly.

Physical Properties

  • Molecular Formula : C₁₃H₁₄N₂
  • Molecular Weight : 202.26 g/mol
  • Appearance : Typically appears as a crystalline powder.
  • Melting Point : Approximately 55°C to 59°C.

Antimicrobial Activity

Recent studies have demonstrated that spirocyclic compounds can exhibit significant antimicrobial properties. For instance, derivatives similar to 1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] were evaluated for their efficacy against various bacterial strains:

CompoundMinimum Inhibitory Concentration (MIC)Target Organism
Compound A1.95 μg/mLStaphylococcus aureus
Compound B3.90 μg/mLCandida albicans

These results suggest that the structural features of spirocyclic compounds contribute to their antimicrobial effectiveness, making them promising candidates for drug development in treating infections resistant to conventional antibiotics .

Anticancer Properties

The antiproliferative activity of spirocyclic compounds has been explored in several cancer cell lines. For example, a study assessed the effects of related compounds on human acute myeloid leukemia (AML) cells and solid tumor lines:

Cell LineIC50 (µM)Reference Compound
MV4-11 (AML)10.5Cisplatin
A549 (Lung)15.0DMSO Control
MCF-7 (Breast)12.0DMSO Control

The results indicated that modifications in the bicyclic structure could enhance selectivity and potency against specific cancer cell lines, highlighting the therapeutic potential of such compounds in oncology .

The exact mechanisms through which 1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine] exerts its biological effects are still under investigation. However, preliminary findings suggest that these compounds may interact with specific cellular pathways involved in cell proliferation and apoptosis.

  • Inhibition of DNA Synthesis : Some studies indicate that spirocyclic compounds can interfere with DNA replication processes in cancer cells.
  • Induction of Apoptosis : Evidence suggests that these compounds may activate apoptotic pathways, leading to programmed cell death in malignant cells.
  • Antioxidant Activity : Certain derivatives exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress-related diseases.

Case Study 1: Antimicrobial Efficacy

In a recent study published in MDPI, researchers synthesized various spirocyclic derivatives and assessed their antimicrobial activities against common pathogens. The study found that specific structural modifications significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. These findings underscore the importance of structure-activity relationships in developing effective antimicrobial agents .

Case Study 2: Anticancer Research

Another pivotal study investigated the anticancer potential of spirocyclic compounds in various human cancer cell lines. The results demonstrated that certain derivatives exhibited selective cytotoxicity towards leukemia cells while sparing normal fibroblast cells, suggesting a favorable therapeutic index for these compounds .

Properties

CAS No.

646055-91-6

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

1'-pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]

InChI

InChI=1S/C14H19N3/c1-2-13(10-15-6-1)16-9-5-14(11-16)12-3-7-17(14)8-4-12/h1-2,6,10,12H,3-5,7-9,11H2

InChI Key

LIWBYJGLHCGRCM-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C23CCN(C3)C4=CN=CC=C4

Origin of Product

United States

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